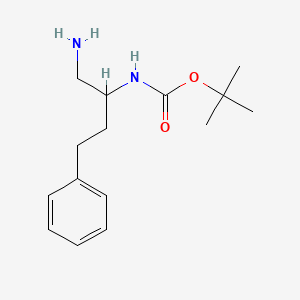![molecular formula C20H16N2O2 B6335633 Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate CAS No. 1133452-76-2](/img/structure/B6335633.png)
Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate” is a chemical compound. It is also known as Carbamic acid, N-(cyano-2-naphthalenylmethyl)-, phenylmethyl ester . The molecular formula of this compound is C20H16N2O2 .
Synthesis Analysis
The synthesis of carbamates, which includes this compound, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its molecular formula C20H16N2O2 . The average mass of this compound is 316.35 Da .Applications De Recherche Scientifique
Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and material science. In organic synthesis, this compound has been used as a reagent for the synthesis of a variety of organic compounds. In drug discovery, this compound has been used as a lead compound for the development of novel drugs. In material science, this compound has been used as a cross-linking agent for the synthesis of polymers.
Mécanisme D'action
The mechanism of action of Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate is not well understood. However, it is likely that the molecule binds to proteins in the cell, altering their function and affecting cellular processes. This compound may also interact with other molecules in the cell, such as enzymes and DNA, to affect cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an effect on the activity of enzymes, such as cytochrome P450, and has been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate has several advantages for use in laboratory experiments, including its solubility in a variety of solvents, its stability in a wide range of pH values, and its low toxicity. However, this compound also has several limitations, such as its low reactivity and its tendency to form insoluble precipitates when exposed to certain chemicals.
Orientations Futures
Future research on Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate should focus on further elucidating its mechanism of action, exploring its potential applications in drug discovery and material science, and optimizing its synthesis method to improve its yield and reduce its cost. Additionally, further research should focus on its biochemical and physiological effects, in order to better understand its potential therapeutic applications. Finally, research should focus on exploring the potential of this compound as a cross-linking agent for the synthesis of polymers.
Méthodes De Synthèse
Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate can be synthesized from a variety of starting materials, including naphthalene, benzyl chloride, and cyanomethyl carbamate. The synthesis of this compound involves a series of steps, including the reaction of naphthalene with benzyl chloride to form the intermediate benzyl naphthalene, followed by the reaction of the intermediate with cyanomethyl carbamate to form this compound. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Propriétés
IUPAC Name |
benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-13-19(18-11-10-16-8-4-5-9-17(16)12-18)22-20(23)24-14-15-6-2-1-3-7-15/h1-12,19H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVRCYNTVYXCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)

![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)

![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)

